molecular formula C10H7FO2 B11910080 5-Fluoronaphthalene-1,6-diol

5-Fluoronaphthalene-1,6-diol

Cat. No.: B11910080
M. Wt: 178.16 g/mol
InChI Key: ZYJMCIXRVRYDIT-UHFFFAOYSA-N
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Description

5-Fluoronaphthalene-1,6-diol is an organic compound with the molecular formula C10H7FO2 It is a derivative of naphthalene, where two hydroxyl groups are positioned at the 1 and 6 positions, and a fluorine atom is attached at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoronaphthalene-1,6-diol typically involves the fluorination of naphthalene derivatives followed by hydroxylation. One common method includes the reaction of 1-naphthylamine with nitrous acid to form a diazonium salt, which is then treated with a fluorinating agent to introduce the fluorine atom. Subsequent hydroxylation at the 1 and 6 positions can be achieved using various oxidizing agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoronaphthalene-1,6-diol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydronaphthalenes.

    Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

5-Fluoronaphthalene-1,6-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoronaphthalene-1,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules .

Comparison with Similar Compounds

    4-Fluoronaphthalene-1,6-diol: Similar structure but with the fluorine atom at the 4 position.

    1,6-Naphthalenediol: Lacks the fluorine atom, making it less reactive in certain contexts.

    1-Fluoronaphthalene: Contains a single fluorine atom without hydroxyl groups.

Uniqueness: 5-Fluoronaphthalene-1,6-diol is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and interactions.

Properties

Molecular Formula

C10H7FO2

Molecular Weight

178.16 g/mol

IUPAC Name

5-fluoronaphthalene-1,6-diol

InChI

InChI=1S/C10H7FO2/c11-10-7-2-1-3-8(12)6(7)4-5-9(10)13/h1-5,12-13H

InChI Key

ZYJMCIXRVRYDIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2F)O)C(=C1)O

Origin of Product

United States

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